molecular formula C14H9NO6 B3097627 2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1314484-59-7

2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B3097627
CAS No.: 1314484-59-7
M. Wt: 287.22 g/mol
InChI Key: OTDUJVQMQBNMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (C₁₄H₉NO₆, MW 287.22 g/mol) is a biphenyl-based ligand featuring nitro (-NO₂) and carboxylic acid (-COOH) functional groups at the 2- and 4,4'-positions, respectively . Its nitro group imparts strong electron-withdrawing effects, influencing the acidity of the carboxylic acids and its coordination behavior in metal-organic frameworks (MOFs) and coordination polymers. This compound is primarily utilized in synthetic chemistry as an intermediate for post-modification reactions, such as reduction to amino derivatives (e.g., 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid) .

Properties

IUPAC Name

4-(4-carboxyphenyl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-1-8(2-4-9)11-6-5-10(14(18)19)7-12(11)15(20)21/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDUJVQMQBNMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the nitration of biphenyl derivatives followed by carboxylation. One common method is the nitration of 4,4’-dicarboxybiphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of 2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as cuprous iodide can enhance the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid.

    Substitution: Various substituted biphenyl derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (NBDA) is an organic compound with the molecular formula C14H9NO6C_{14}H_{9}NO_{6}. It consists of a biphenyl core with nitro and carboxylic acid functional groups. NBDA is unique due to the presence of both nitro and carboxylic acid groups, which provide a combination of electron-withdrawing and acidic properties. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and materials science.

Scientific Research Applications

2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several applications in scientific research:

  • Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
  • Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
  • Pharmaceuticals: It is investigated for its potential use in drug development due to its ability to undergo various chemical transformations.

Chemical Reactions

2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. The major product formed is 2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
  • Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents using nucleophiles such as amines or thiols.
  • Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl derivatives, utilizing boronic acids, palladium catalysts, and bases like potassium carbonate.

This compound (NBDA) is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. Studies suggest that nitro compounds can induce oxidative stress, leading to cell death.

Mechanism of Action

The mechanism of action of 2-Nitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its ability to participate in electron transfer reactions. The nitro group can act as an electron-withdrawing group, stabilizing negative charges on adjacent atoms. This property makes it useful in various catalytic processes and organic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

Nitro vs. Amino Derivatives
  • 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (C₁₄H₁₁NO₄, MW 257.24 g/mol): The amino (-NH₂) group is electron-donating, increasing electron density at the biphenyl core. This enhances the ligand’s ability to form hydrogen bonds and stabilizes coordination polymers through NH···O interactions . Used in MOFs like UiO-67-o-2NH₂, which exhibit exceptional chemical stability due to intramolecular hydrogen bonding between -NH₂ and -COOH groups . Synthesized via reduction of the nitro derivative, requiring additional steps (e.g., catalytic hydrogenation) .
  • 2-Nitro Derivative: The nitro group reduces pKa values of the carboxylic acids, facilitating deprotonation at lower pH during MOF synthesis. Lacks hydrogen-bonding capability, leading to less stable frameworks compared to amino analogs . Acts as a precursor for amino ligands but is less commonly used directly in MOFs due to its lower thermal and chemical stability .
Diamino and Dinitro Derivatives
  • 2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid: Features two -NH₂ groups, enabling bidentate coordination and forming monoperiodic polymeric complexes with Cu(II) . Crystal structures reveal dihydrate forms (C₁₄H₁₆N₂O₆) with extensive hydrogen-bonding networks .
  • 3,4-Dimethyl-2,2'-dinitro-[1,1'-biphenyl]-4,4'-dicarboxylate :

    • Methyl and nitro groups introduce steric hindrance, limiting framework interpenetration but reducing porosity in MOFs .

Unsubstituted and Alternative Functionalized Analogs

  • [1,1'-Biphenyl]-4,4'-dicarboxylic acid (BPDC): The parent ligand without substituents is widely used in MOFs (e.g., MOF-5, UiO-66/67) due to its linear geometry and high symmetry . Lacks functional groups for post-synthetic modification, making it less versatile than nitro/amino derivatives .
  • 3,3′-Bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-dicarboxylic acid :

    • Fluorine substituents enhance hydrophobicity and stability in acidic conditions but require complex synthesis routes .

Data Tables

Table 1: Key Properties of Selected Biphenyldicarboxylic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications Stability Notes
2-Nitro-[1,1'-biphenyl]-4,4'-DCA -NO₂ at C2 287.22 Intermediate for amino derivatives Moderate thermal stability
2-Amino-[1,1'-biphenyl]-4,4'-DCA -NH₂ at C2 257.24 Stable MOFs (e.g., UiO-67-o-2NH₂) High (intramolecular H-bonding)
2,2'-Diamino-[1,1'-biphenyl]-4,4'-DCA -NH₂ at C2, C2' 285.26 Cu(II) coordination polymers Enhanced crystallinity via H₂O inclusion
BPDC None 242.23 MOF-5, UiO-66/67 frameworks High thermal stability

Biological Activity

2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (NBDA) is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the existing literature on the biological activity of NBDA, focusing on its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a biphenyl backbone with nitro and carboxylic acid functional groups. This configuration influences its solubility, reactivity, and biological interactions.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of nitro compounds in cancer cell lines. For example, complexes involving nitro derivatives have demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin . The mechanism often involves the binding of these compounds to intracellular DNA and proteins, leading to apoptosis in cancer cells.

Table 1: Summary of Cytotoxic Effects in Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-7TBD
Nitro-oleic acidAT1R-expressing cellsTBD
CisplatinVarious9.18

The biological activity of NBDA may involve several mechanisms:

  • Receptor Modulation : Similar compounds have been shown to interact with specific receptors (e.g., AT1R), leading to altered signaling pathways that can reduce inflammation .
  • DNA Binding : Nitro compounds often bind to DNA, disrupting replication and transcription processes in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro compounds can induce oxidative stress, leading to cell death.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study investigated the effects of various nitro compounds on MCF-7 breast cancer cells. Preliminary results indicated that NBDA may exhibit significant cytotoxicity at certain concentrations (IC50 values yet to be determined) compared to traditional therapies .
  • Inflammation Models : In animal models treated with nitro-fatty acids, significant reductions in markers of inflammation were observed. These findings suggest that NBDA could similarly influence inflammatory pathways in vivo .

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to prevent inhalation of nitro compound dust (GHS H335) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

How does the nitro group influence the ligand’s electronic properties in catalytic MOF applications?

Advanced
The nitro group:

  • Electron-Withdrawing Effect : Lowers LUMO energy, enhancing Lewis acidity of metal nodes for catalysis (e.g., CO₂ reduction) .
  • Steric Effects : May hinder substrate diffusion in MOF pores; mitigate by tuning nitro positioning via meta/para substitution .
  • Redox Activity : Utilize in situ FTIR or EPR to monitor nitro → amino reduction under catalytic conditions .

What analytical methods validate the purity of this compound post-synthesis?

Q. Methodological

  • HPLC-MS : Confirm molecular weight (MW 287.22) and detect nitro-reduction byproducts .
  • Elemental Analysis : Match calculated vs. observed C, H, N, O percentages (±0.3% tolerance) .
  • ¹H/¹³C NMR : Identify aromatic proton splitting patterns (e.g., meta-nitro protons at δ 8.2–8.5 ppm) and carboxylate carbons (δ ~167 ppm) .

Why does recrystallization from DMF/water yield higher-purity ligand compared to ethanol?

Q. Advanced

  • Solubility Profile : Nitro groups increase polarity, making DMF (high dielectric constant) ideal for dissolving aromatic intermediates.
  • Anti-Solvent Effect : Water rapidly reduces solubility, precipitating pure crystals while excluding non-polar impurities .
  • Crystal Packing : DMF forms hydrogen bonds with carboxylates, stabilizing the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.